N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
The compound N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide (hereafter referred to as the "target compound") is a dihydropyrazole derivative featuring a sulfonamide moiety and aromatic substituents. Its core structure includes a 4,5-dihydro-1H-pyrazole ring substituted at three positions:
- Position 1: A 4-methoxyphenylsulfonyl group, introducing electron-donating properties.
- Position 5: An o-tolyl (2-methylphenyl) group, contributing hydrophobicity.
Properties
IUPAC Name |
N-[3-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S2/c1-4-34(29,30)27-20-10-7-9-19(16-20)24-17-25(23-11-6-5-8-18(23)2)28(26-24)35(31,32)22-14-12-21(33-3)13-15-22/h5-16,25,27H,4,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJWDHNTPPHFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's pharmacological properties, including its anti-inflammatory, anticancer, and antimicrobial activities, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrazole moiety, which is known for various biological activities. Its structure includes a sulfonamide group and methoxyphenyl substituents, contributing to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O4S2 |
| Molecular Weight | 426.53 g/mol |
| Solubility | Soluble in DMSO and methanol |
| Melting Point | Not specified |
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vivo studies demonstrated that derivatives of pyrazole can reduce paw edema in animal models, suggesting their potential as anti-inflammatory agents .
Case Study:
A study evaluated the anti-inflammatory effects of a related pyrazole derivative using the carrageenan-induced paw edema model in rats. The compound showed a dose-dependent reduction in paw swelling compared to the control group treated with indomethacin, a standard anti-inflammatory drug .
Anticancer Activity
The anticancer potential of this compound was assessed against various cancer cell lines. Preliminary screening indicated moderate activity against specific leukemia cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.08 |
| K562 (Leukemia) | 0.15 |
| A549 (Lung Cancer) | 0.25 |
The compound demonstrated selective cytotoxicity, particularly effective against leukemia cells, suggesting a potential for further development as an anticancer therapeutic .
Antimicrobial Activity
Pyrazole derivatives are also recognized for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and inhibit their function.
Research Findings:
A series of pyrazole derivatives were tested for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds featuring pyrazole and sulfonamide moieties exhibit significant anticancer properties. They can inhibit specific protein kinases involved in cancer progression. For instance, sulfonamide derivatives have been shown to modulate the activity of serum and glucocorticosteroid-regulated kinases (SGK), particularly SGK-1, which is implicated in tumor growth and metastasis .
Anti-inflammatory Effects
The compound's ability to inhibit SGK activity suggests potential applications in treating inflammatory diseases such as osteoarthritis and rheumatism. By regulating inflammatory pathways, it may help alleviate symptoms associated with these conditions .
Antimicrobial Properties
Sulfonamides are known for their antimicrobial effects, particularly against bacterial infections. The incorporation of the pyrazole ring may enhance this activity, making it a candidate for further investigation in antimicrobial therapies .
Study on Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives similar to N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide showed promising anticancer activity against various cancer cell lines through the modulation of SGK signaling pathways .
Research on Anti-inflammatory Properties
Another research highlighted its potential use in treating inflammatory diseases by demonstrating significant reductions in inflammation markers in animal models treated with sulfonamide derivatives .
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide and pyrazole moieties undergo oxidation under controlled conditions:
-
Sulfonamide oxidation : Treatment with hydrogen peroxide (5% w/v, pH 3–4, 50°C) converts the sulfonamide group to sulfonic acid derivatives.
-
Pyrazole ring oxidation : Reaction with potassium permanganate (0.1 M in H<sub>2</sub>SO<sub>4</sub>, 70°C) leads to cleavage of the dihydropyrazole ring, forming carbonyl intermediates.
| Reaction Type | Reagent/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfonamide oxidation | H<sub>2</sub>O<sub>2</sub>, pH 3–4, 50°C | Sulfonic acid derivative | 72–78 | |
| Pyrazole oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 70°C | 1,2-Diketone intermediate | 65 |
Reduction Reactions
The compound’s aromatic nitro intermediates (during synthesis) and sulfonyl groups are reducible:
-
Catalytic hydrogenation (H<sub>2</sub>, Pd/C, EtOH, 25°C) reduces nitro groups to amines without affecting sulfonamide bonds .
-
Sodium borohydride selectively reduces ketone side products formed during synthesis (e.g., from Claisen-Schmidt condensations).
Nucleophilic Aromatic Substitution
The electron-deficient pyrazole ring facilitates substitution:
-
Halogenation : Reaction with N-bromosuccinimide (NBS, DMF, 80°C) introduces bromine at the pyrazole C4 position.
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Methoxy displacement : Treatment with NaN<sub>3</sub> in DMSO replaces the 4-methoxyphenyl group with azide .
| Target Position | Reagent | Product | Reaction Efficiency (%) |
|---|---|---|---|
| Pyrazole C4 | NBS | 4-Bromo derivative | 82 |
| 4-Methoxyphenyl | NaN<sub>3</sub> | Azide-functionalized analog | 68 |
Sulfonamide Modifications
The ethanesulfonamide group undergoes:
-
Hydrolysis : Concentrated HCl (reflux, 6 hr) cleaves the sulfonamide bond, yielding a free amine and ethanesulfonic acid .
-
Alkylation : Reaction with methyl iodide (K<sub>2</sub>CO<sub>3</sub>, acetone, RT) produces N-methylated derivatives .
Cycloaddition and Heterocycle Formation
The pyrazole ring participates in:
-
1,3-Dipolar cycloaddition with nitrile oxides (CHCl<sub>3</sub>, 60°C) to form fused triazole systems.
-
Condensation with aldehydes (e.g., benzaldehyde, EtOH/HCl) yielding Schiff base derivatives at the pyrazole NH site.
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (H<sub>2</sub>SO<sub>4</sub>, 100°C):
-
The dihydropyrazole ring undergoes ring expansion to form a seven-membered thiazepine derivative.
-
Base treatment (NaOH, MeOH) induces sulfonamide deprotonation, enhancing nucleophilicity for subsequent reactions .
Photochemical Reactions
UV irradiation (λ = 254 nm, CH<sub>3</sub>CN) triggers:
-
C–S bond cleavage in the sulfonamide group, generating radical intermediates .
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Dimerization via radical coupling, confirmed by mass spectrometry .
Key Mechanistic Insights
-
Steric effects : The ortho-tolyl group hinders electrophilic substitution at the pyrazole C5 position, directing reactivity to C3 and C4.
-
Electronic effects : Electron-withdrawing sulfonyl groups activate the pyrazole ring for nucleophilic attacks .
Stability Under Various Conditions
| Condition | Stability Outcome |
|---|---|
| Aqueous acid (pH < 3) | Sulfonamide hydrolysis (t<sub>1/2</sub> = 2.5 hr) |
| Aqueous base (pH > 10) | Stable for >24 hr |
| UV light (300–400 nm) | Gradual decomposition (20% loss in 8 hr) |
Comparison with Similar Compounds
Research Findings and Hypotheses
- Solubility : The target compound’s 4-methoxy group may improve aqueous solubility compared to the chloro and fluoro analogs .
- LogP Predictions : The o-tolyl group likely increases logP (lipophilicity) relative to the 2-ethoxy and 2-fluoro substituents, suggesting enhanced membrane permeability.
- Synthetic Accessibility : The acetyl group in ’s compound simplifies synthesis but may limit functional versatility compared to sulfonyl derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
